molecular formula C8H16O2 B15272468 3-Ethoxy-2,2-dimethylbutanal

3-Ethoxy-2,2-dimethylbutanal

Cat. No.: B15272468
M. Wt: 144.21 g/mol
InChI Key: DPELPJKUHZBNAG-UHFFFAOYSA-N
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Description

3-Ethoxy-2,2-dimethylbutanal is an organic compound with the molecular formula C8H16O2. It is an aldehyde characterized by the presence of an ethoxy group and two methyl groups attached to the butanal backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2,2-dimethylbutanal can be achieved through several methods. One common approach involves the alkylation of isobutene with ethylene to form the sulfate ester, which is then hydrolyzed to produce 3,3-dimethylbutanol. This intermediate is subsequently dehydrogenated over a copper catalyst to yield 3,3-dimethylbutanal .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation and dehydrogenation processes. The use of reactive distillation and optimized reaction parameters, such as temperature and pressure, ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2,2-dimethylbutanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be employed to substitute the ethoxy group, depending on the desired product.

Major Products Formed:

    Oxidation: 3-Ethoxy-2,2-dimethylbutanoic acid.

    Reduction: 3-Ethoxy-2,2-dimethylbutanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

3-Ethoxy-2,2-dimethylbutanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-2,2-dimethylbutanal involves its reactivity as an aldehyde. The carbonyl group is highly reactive and can undergo nucleophilic addition reactions. The ethoxy group and methyl groups influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxy-2,2-dimethylbutanal is unique due to the presence of both the ethoxy group and the two methyl groups, which confer specific reactivity and stability characteristics. This makes it particularly useful in synthetic organic chemistry and industrial applications.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3-ethoxy-2,2-dimethylbutanal

InChI

InChI=1S/C8H16O2/c1-5-10-7(2)8(3,4)6-9/h6-7H,5H2,1-4H3

InChI Key

DPELPJKUHZBNAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)C(C)(C)C=O

Origin of Product

United States

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